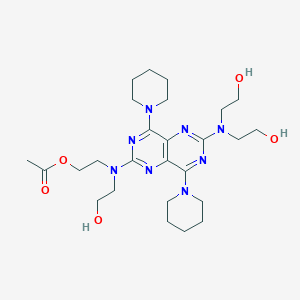

Dipyridamole monoacetate

Overview

Description

Dipyridamole is a phosphodiesterase inhibitor used to prevent postoperative thromboembolic events . It blocks the uptake and metabolism of adenosine by erythrocytes and vascular endothelial cells . Dipyridamole also potentiates the antiaggregating action of prostacyclin .

Molecular Structure Analysis

Dipyridamole is a small molecule with the chemical formula C24H40N8O4 . It is structurally related to several phosphodiesterase (PDE) gene families (PDE1–PDE11) .

Chemical Reactions Analysis

Dipyridamole decreases platelet aggregation by inhibiting platelet phosphodiesterase, leading to the accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanine monophosphate (cGMP) .

Scientific Research Applications

Antiviral Applications : Dipyridamole has been shown to potentiate the effect of antiviral dideoxynucleoside drugs against HIV-1 by inhibiting the salvage of competing physiological nucleosides, as described in a study by Patel et al. (1991) in "Antimicrobial Agents and Chemotherapy" (Patel et al., 1991).

Cardiovirus Research : A study by Fata-Hartley and Palmenberg (2005) in the "Journal of Virology" noted that dipyridamole effectively inhibits mengovirus RNA replication, providing a useful tool for distinguishing between viral translation and RNA replication in cardiovirus research (Fata-Hartley & Palmenberg, 2005).

Therapeutic Benefits : Balakumar et al. (2014) in "Pharmacological Research" discussed the potential of dipyridamole in preventing secondary stroke, reducing inflammation, and oxidative stress, though its precise clinical application remains unclear (Balakumar et al., 2014).

Treatment of Chronic Stable Angina Pectoris : According to Picano (2001) in the "European Heart Journal," dipyridamole is an effective and safe treatment for chronic stable angina pectoris, with a similar effect to placebo in terms of time to first anginal pain and ST segment depression (Picano, 2001).

Influence on Endothelial Cell Metabolic Activity : A study by Aznar-Salatti et al. (1991) in "Thrombosis Research" showed that dipyridamole treatment alters endothelial cell metabolic activity, influencing the thrombogenic properties of extracellular matrix generated by treated cells (Aznar-Salatti et al., 1991).

Diabetes Mellitus Treatment : Sharma et al. (2014) in the "International Journal of Cardiology" found that low-dose dipyridamole treatment partially prevents diabetes mellitus-induced vascular endothelial and renal abnormalities in rats, suggesting potential therapeutic benefits for diabetic patients (Sharma et al., 2014).

Coronary Artery Disease Detection : The dipyridamole-echocardiography test is a valuable pharmacologic stress test for detecting coronary artery disease, as noted by Picano (1989) in the "European Heart Journal" (Picano, 1989).

Mechanism of Action

Safety and Hazards

Future Directions

There is growing evidence in rat models of Dipyridamole’s synergy with statins through adenosine modulation resulting in significant myocardial protection against ischemia–reperfusion injury and limitation of infract size . The data in human studies are limited but show a similar potential synergy between Dipyridamole and statins . It would thus be prudent to reconsider the recommendations against the use of Dipyridamole in coronary artery disease (CAD) and to re-evaluate its possible role and potential benefits through well-designed randomized trials combining it with statins, low-dose aspirin, and/or other anti-platelet agents .

Properties

IUPAC Name |

2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N8O5/c1-20(38)39-19-15-34(14-18-37)26-28-22-21(24(30-26)32-10-6-3-7-11-32)27-25(33(12-16-35)13-17-36)29-23(22)31-8-4-2-5-9-31/h35-37H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTUIQSSWULYEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN(CCO)C1=NC2=C(C(=N1)N3CCCCC3)N=C(N=C2N4CCCCC4)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145968 | |

| Record name | Dipyridamole monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103638-43-3 | |

| Record name | Dipyridamole monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103638433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipyridamole monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

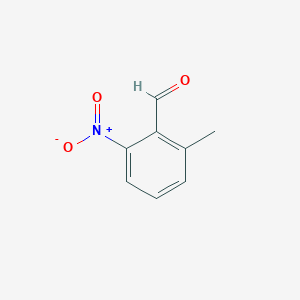

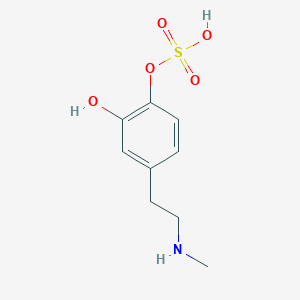

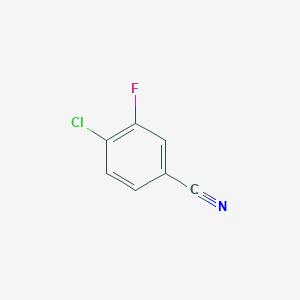

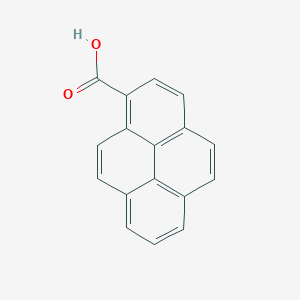

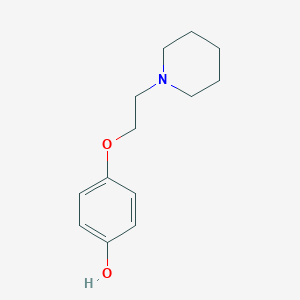

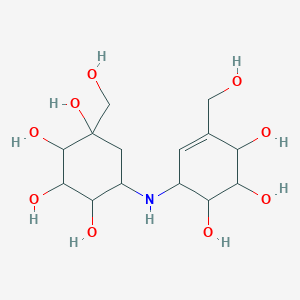

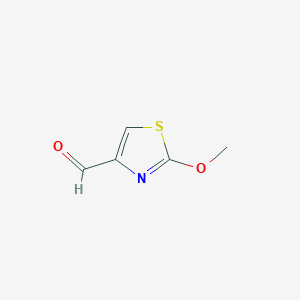

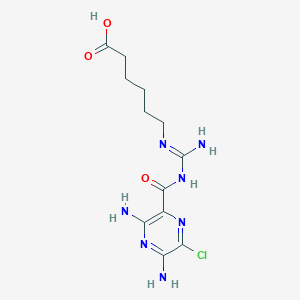

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

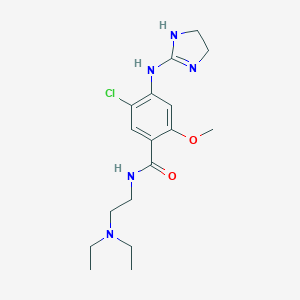

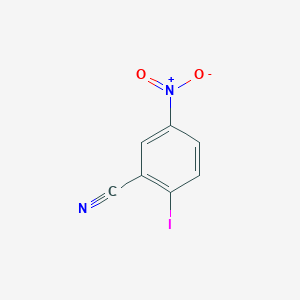

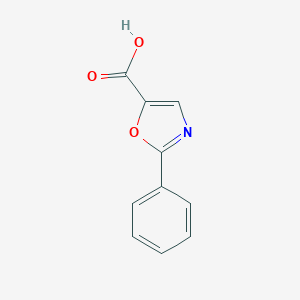

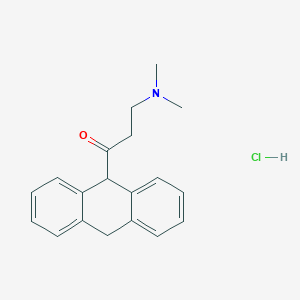

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.